1-Nitro-3-guanidinourea

描述

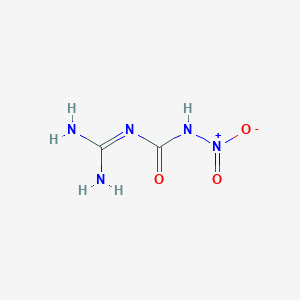

1-Nitro-3-guanidinourea is a nitro-functionalized guanidine derivative notable for its energetic properties due to the presence of –NH–NO₂ molecular fragments. These fragments contribute to its detonation energy (nDE), with each –NH–NO₂ group adding 0.2 to the total ΣnDE value. For example, this compound has two –NH–NO₂ groups, giving ΣnDE = 2.2, which is comparable to nitramines and nitroalkanes in explosive applications .

属性

CAS 编号 |

28787-21-5 |

|---|---|

分子式 |

C2H5N5O3 |

分子量 |

147.09 g/mol |

IUPAC 名称 |

1-(diaminomethylidene)-3-nitrourea |

InChI |

InChI=1S/C2H5N5O3/c3-1(4)5-2(8)6-7(9)10/h(H5,3,4,5,6,8) |

InChI 键 |

QHNCQQJOCQZXFW-UHFFFAOYSA-N |

规范 SMILES |

C(=NC(=O)N[N+](=O)[O-])(N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

N-guanyl-N’-nitrourea can be synthesized through the nitration of di-cyandiamide in a mixed nitric-sulfuric acid medium . The reaction involves the formation of 1-amidino-3-nitrourea, which can further react with amines to yield guanylureas . The reaction conditions typically include maintaining a low temperature and using a mixture of concentrated acids to facilitate the nitration process.

Industrial Production Methods

Industrial production of N-guanyl-N’-nitrourea may involve scalable and efficient methods such as the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is environmentally friendly and suitable for large-scale synthesis, providing high yields and chemical purity.

化学反应分析

Types of Reactions

N-guanyl-N’-nitrourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitramide and guanylurea derivatives.

Reduction: Reduction reactions can lead to the formation of guanidine and other related compounds.

Substitution: N-guanyl-N’-nitrourea can undergo substitution reactions with amines to form N-substituted ureas.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and potassium isocyanate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include guanylureas, nitramide, and various N-substituted ureas .

科学研究应用

N-guanyl-N’-nitrourea has several scientific research applications, including:

作用机制

The mechanism of action of N-guanyl-N’-nitrourea involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in nitrogen metabolism . Additionally, its nitrogen-rich structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .

相似化合物的比较

Key Observations :

- Synthetic Efficiency: Derivatives like compound 10 achieve high yields (88%) via ethanol/water-mediated reactions, suggesting robust synthetic routes for nitro-guanidines .

- Thermal Stability: Melting points vary significantly; compound 10 (164.5–165.5°C) and 1-amino-1-methyl-3-nitroguanidine (170–171°C) exhibit higher thermal stability than many aliphatic nitro compounds .

- Functional Group Impact : Trifluoromethyl groups (compound 10 ) enhance biochemical activity (e.g., enzyme inhibition), while aromatic nitro groups (e.g., 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate) are linked to pharmaceutical applications .

Functional and Application Comparisons

Energetic Properties :

1-Nitro-3-guanidinourea’s detonation energy (ΣnDE = 2.2) is intermediate between hydrogen-free nitroalkanes (ΣnDE = 1.0 per nitro group) and cyclic nitramines (ΣnDE = 0.3 per C–N(NO₂)–C fragment). This positions it as a moderate-energy material suitable for specialized explosives .

Biochemical Activity :

Nitro-guanidines like compound 10 inhibit nitric oxide synthase (NOS) isoforms, with selectivity influenced by substituents. For instance, trifluoromethyl groups enhance potency against neuronal NOS, while pyridinyl derivatives (e.g., compound 17) show broader activity . In contrast, this compound’s applications remain focused on energetics rather than biochemistry.

Research Findings and Gaps

- Detonation Mechanism: Computational studies suggest that –NH–NO₂ fragments in this compound stabilize transition states during decomposition, enhancing energy release .

- Synthetic Limitations : Many nitro-guanidines (e.g., compound 10 ) require hazardous precursors like 1-methyl-3-nitro-1-nitrosoguanidine (MNNG), which is toxic and thermally unstable .

- Unanswered Questions: The biological activity of this compound remains unexplored, presenting opportunities for interdisciplinary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。